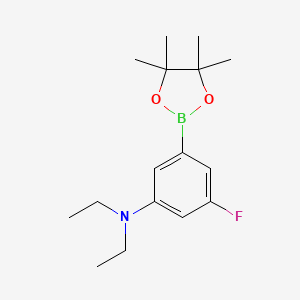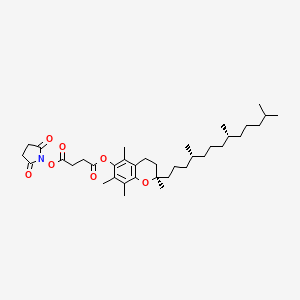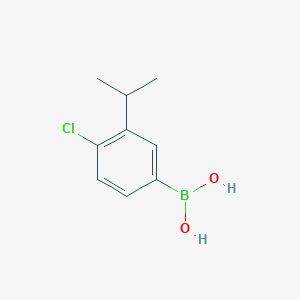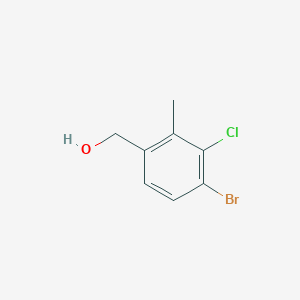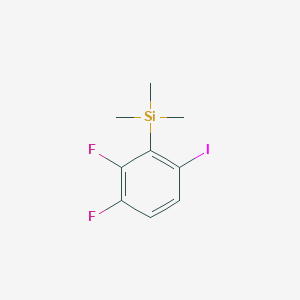
2,3-Difluoro-6-iodo-1-(trimethylsilyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Difluoro-6-iodo-1-(trimethylsilyl)benzene is a chemical compound with the CAS Number: 1807646-33-8 . It has a molecular weight of 312.17 . The compound is typically stored at temperatures between 2-8°C and is in liquid form at room temperature .
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 312.17 . The compound is typically stored at temperatures between 2-8°C . For more detailed physical and chemical properties, such as boiling point, melting point, and density, further resources or experimental data would be needed科学的研究の応用
Synthesis of Organic Compounds
One of the primary applications of compounds related to 2,3-Difluoro-6-iodo-1-(trimethylsilyl)benzene is in the synthesis of organic compounds. For example, the preparation of 3,3-difluoro-2-pyrrolidone derivatives, where the introduction of a difluoromethylene group into organic molecules imparts desirable properties across various industries. This process involves the reaction of ethyl 2,2-difluoro-4-iodo-4-(trimethylsilyl) butanolate with primary amines followed by desilylation, showcasing the utility of trimethylsilyl-substituted precursors in organic synthesis (Kim et al., 2007).
Materials Science
In materials science, compounds similar to this compound have been used in the development of new materials. A notable application is in the synthesis and study of copolyfluorenes, which are composed of 9,9-dioctylfluorene, jacketed units, and bis(trimethylsilyl)benzene. These materials are characterized by their high glass transition temperatures and have shown potential in optoelectronic applications due to their significant blue shift in photoluminescence relative to polyfluorene (Wang et al., 2008).
Advanced Synthesis Techniques
Further, the development of advanced synthesis techniques often involves such silicon-substituted aryl compounds. For instance, the improved synthesis of 1,2-bis(trimethylsilyl)benzenes using Rieke-Magnesium or the entrainment method has been reported. These materials serve as key starting materials for the synthesis of efficient benzyne precursors and certain luminescent π-conjugated materials, illustrating the importance of silicon-substituted compounds in facilitating novel synthetic pathways (Lorbach et al., 2010).
特性
IUPAC Name |
(2,3-difluoro-6-iodophenyl)-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2ISi/c1-13(2,3)9-7(12)5-4-6(10)8(9)11/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMRQPMIUIRWMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C=CC(=C1F)F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2ISi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





